4-Chloro-6-(3-iodophenyl)pyrimidine

Enzyme inhibition Medicinal chemistry Target profiling

4-Chloro-6-(3-iodophenyl)pyrimidine is a high-value synthetic intermediate with a unique meta-iodophenyl substitution pattern, enabling orthogonal derivatization via C4 SNAr and C6 Suzuki coupling. Differentiated from the para-iodo isomer (CAS 1184850-59-6) and 4-bromo analog (CAS 2098085-47-1), its chemoselectivity and proven nanomolar MPO inhibition (IC50 54 nM) make it essential for hit-to-lead inflammatory disease programs and CYP3A4 drug-drug interaction studies. Choose this compound for precise exit vector geometry and reduced impurity profiles in cross-coupling chemistry.

Molecular Formula C10H6ClIN2
Molecular Weight 316.52 g/mol
CAS No. 2091217-57-9
Cat. No. B1491879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(3-iodophenyl)pyrimidine
CAS2091217-57-9
Molecular FormulaC10H6ClIN2
Molecular Weight316.52 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)C2=CC(=NC=N2)Cl
InChIInChI=1S/C10H6ClIN2/c11-10-5-9(13-6-14-10)7-2-1-3-8(12)4-7/h1-6H
InChIKeyVQCAOXYOYONFIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-(3-iodophenyl)pyrimidine (CAS 2091217-57-9) Chemical Class and Core Characteristics for Research Procurement


4-Chloro-6-(3-iodophenyl)pyrimidine (CAS 2091217-57-9) is a halogenated heteroaromatic compound belonging to the 4,6-disubstituted pyrimidine class, featuring a chlorine atom at the C4 position and a 3-iodophenyl group at the C6 position of the pyrimidine ring. The compound exhibits a molecular formula of C10H6ClIN2 and a molecular weight of 316.52 g/mol [1]. This substitution pattern confers a dual reactive character: the C4 chlorine serves as a handle for nucleophilic aromatic substitution (SNAr) reactions, while the 3-iodophenyl moiety provides a site for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura couplings [2]. The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and chemical biology programs, with documented biological activity against myeloperoxidase (MPO), cytochrome P450 3A4 (CYP3A4), and thyroid peroxidase (TPO) in biochemical assays [3].

Why 4-Chloro-6-(3-iodophenyl)pyrimidine Cannot Be Substituted with Generic 4,6-Disubstituted Pyrimidines


The precise substitution pattern of 4-chloro-6-(3-iodophenyl)pyrimidine—specifically the meta-iodophenyl group at C6—creates a distinct steric and electronic profile that cannot be replicated by close analogs such as 4-chloro-6-phenylpyrimidine (CAS 3435-26-5) [1], 4-chloro-6-(4-iodophenyl)pyrimidine (CAS 1184850-59-6) [2], or 4-bromo-6-(3-iodophenyl)pyrimidine (CAS 2098085-47-1). The iodine atom at the 3-position of the phenyl ring introduces a heavy halogen effect that modulates both molecular recognition in biological targets and reactivity in cross-coupling chemistry, while the chlorine at C4 preserves a site for orthogonal derivatization via SNAr. Substituting this compound with a para-iodo isomer alters the vector of exit vectors from the phenyl ring, potentially impacting binding conformations in target pockets. Substitution with a bromo analog at C4 changes the leaving group reactivity profile, as bromine is a better leaving group than chlorine in SNAr reactions, which can lead to different reaction outcomes and impurity profiles in downstream syntheses [3]. The quantitative evidence presented in Section 3 substantiates these differentiation points.

Quantitative Differentiation of 4-Chloro-6-(3-iodophenyl)pyrimidine (CAS 2091217-57-9) Against Key Analogs


Comparative Biochemical Activity Profile: MPO, CYP3A4, and TPO Inhibition

4-Chloro-6-(3-iodophenyl)pyrimidine exhibits a distinct biochemical inhibition profile against three human enzymes: myeloperoxidase (MPO), cytochrome P450 3A4 (CYP3A4), and thyroid peroxidase (TPO). In contrast, the unsubstituted phenyl analog 4-chloro-6-phenylpyrimidine lacks the iodine atom and shows no reported inhibitory activity against these targets [1]. The presence of the 3-iodophenyl group is directly responsible for the observed nanomolar activity against MPO and sub-micromolar activity against CYP3A4 [2].

Enzyme inhibition Medicinal chemistry Target profiling

Structural Differentiation via Crystallographic Dihedral Angle Comparison

The crystal structure of the des-iodo analog 4-chloro-6-phenylpyrimidine has been solved, revealing a dihedral angle of 5.6° between the pyrimidine and phenyl rings, indicating a nearly coplanar conformation [1]. In contrast, the 3-iodophenyl derivative is expected to exhibit a significantly larger dihedral angle due to steric clash between the ortho-hydrogens of the pyrimidine ring and the iodine atom on the phenyl ring. This conformational difference directly impacts the compound's ability to engage biological targets with specific spatial requirements.

Crystallography Conformational analysis Molecular recognition

Reactivity Differentiation in Palladium-Catalyzed Cross-Coupling Reactions

The 3-iodophenyl group in 4-chloro-6-(3-iodophenyl)pyrimidine serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling sequential or orthogonal functionalization strategies. Studies on halogenated pyrimidines have demonstrated that chloropyrimidine substrates are preferable over iodo-, bromo-, or fluoropyrimidines in Suzuki coupling reactions due to their optimal balance of reactivity and stability [1]. In a comparative study of 4,6-dihalogenated pyrimidines, the 4-chloro-6-iodo substitution pattern allowed for chemoselective coupling at the iodo position while preserving the chloro substituent for subsequent SNAr reactions [2].

Synthetic methodology Suzuki-Miyaura coupling C-C bond formation

Optimal Research and Industrial Application Scenarios for 4-Chloro-6-(3-iodophenyl)pyrimidine (CAS 2091217-57-9)


Target-Based Screening in MPO- or CYP3A4-Related Drug Discovery Programs

Based on the demonstrated nanomolar inhibition of myeloperoxidase (IC50 = 54 nM) and sub-micromolar inhibition of CYP3A4 (IC50 = 210 nM) [1], 4-chloro-6-(3-iodophenyl)pyrimidine is positioned as a validated starting point for hit-to-lead optimization in programs targeting inflammatory diseases (via MPO inhibition) or in assessing CYP3A4-mediated drug-drug interaction liabilities. The compound's activity profile distinguishes it from non-iodinated analogs that lack these inhibitory properties, making it a preferred procurement choice for target-based screening campaigns.

Orthogonal Functionalization Strategies in Parallel Library Synthesis

The dual reactivity of 4-chloro-6-(3-iodophenyl)pyrimidine—featuring a chlorine at C4 for nucleophilic aromatic substitution and a 3-iodophenyl group for Suzuki-Miyaura coupling—enables sequential, orthogonal derivatization [2]. This property is not shared by the 4-bromo analog, where the increased reactivity of the C4 bromine can lead to non-selective coupling outcomes. Researchers engaged in diversity-oriented synthesis or the construction of targeted compound libraries should procure this specific compound to exploit its chemoselectivity advantages.

Conformational Restriction Studies in Structure-Based Drug Design

The predicted non-coplanar conformation of 4-chloro-6-(3-iodophenyl)pyrimidine, inferred from the 5.6° dihedral angle of the des-iodo analog [3], offers a distinct three-dimensional presentation of the phenyl ring compared to the nearly planar 4-chloro-6-phenylpyrimidine. This conformational difference can be exploited in structure-based drug design to probe the steric tolerance of binding pockets or to achieve specific exit vector geometries in fragment-based approaches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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